Stereochemical Configuration Determines Biological Potency: (R)- Versus (S)-8-Hydroxymyristic Acid in Antimicrobial Lipopeptide Systems
In the antimicrobial lipopeptide humimycin A, which contains a β-hydroxymyristic acid moiety, the (S)-isomer demonstrated greater potency than the (R)-isomer . This stereochemical dependence establishes that the (R)-enantiomer is not functionally interchangeable with its (S)-counterpart. For researchers requiring the specific (R)-configuration—whether as a negative control, for comparative SAR studies, or for systems where the (R)-isomer may exhibit preferential activity—procurement of the defined (R)-enantiomer is essential.
| Evidence Dimension | Antimicrobial potency in humimycin A lipopeptide context |
|---|---|
| Target Compound Data | (R)-β-hydroxymyristic acid moiety: lower relative potency |
| Comparator Or Baseline | (S)-β-hydroxymyristic acid moiety: higher potency |
| Quantified Difference | Directional difference only; exact fold-change not reported in accessible literature |
| Conditions | Humimycin A antimicrobial lipopeptide system containing β-hydroxymyristic acid moiety |
Why This Matters
Procurement of the incorrect stereoisomer will yield different experimental outcomes, making stereochemical specification a critical procurement parameter for reproducible SAR studies.
